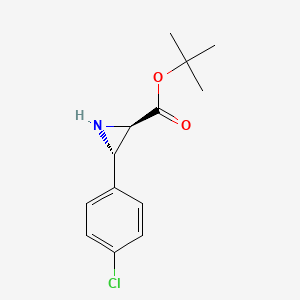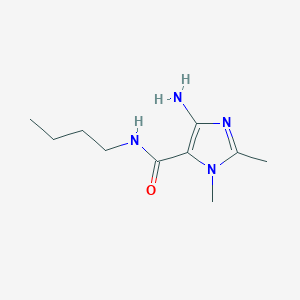![molecular formula C6H14ClNO B1382923 [1-(Dimethylamino)cyclopropyl]methanol hydrochloride CAS No. 1803606-61-2](/img/structure/B1382923.png)
[1-(Dimethylamino)cyclopropyl]methanol hydrochloride
Overview
Description
“[1-(Dimethylamino)cyclopropyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1803606-61-2 . It has a molecular weight of 151.64 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (1-(dimethylamino)cyclopropyl)methanol hydrochloride . The InChI Code is 1S/C6H13NO.ClH/c1-7(2)6(5-8)3-4-6;/h8H,3-5H2,1-2H3;1H .Physical And Chemical Properties Analysis
“[1-(Dimethylamino)cyclopropyl]methanol hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 151.64 .Scientific Research Applications
Rapid Access to Halohydrofurans
- Research demonstrated a method to prepare 3-halohydrofurans efficiently using TfOH-catalyzed hydroxylation/halocyclization of cyclopropyl methanols. This method is applicable to cyclopropyl methanols with diverse functional groups (Mothe et al., 2011).
Recyclable Catalyst for Acylation
- 4-(N,N-Dimethylamino)pyridine hydrochloride was used as a recyclable catalyst for the acylation of alcohols and phenols, with a detailed investigation into the reaction mechanism (Liu et al., 2014).
Reactivity of Methyl Propenoate Dichloride
- The study discussed the preparation, structure, and reactivity of methyl 3,3-bis(4-dimethylamino) pyridinium-1-yl) propenoate dichloride. The research suggested a mechanism for the conversion of related compounds (Koch et al., 1990).
α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene Acetals
- N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals react with vicinal cis-diols, which can be useful as temporary protecting groups for vicinal diols (Hanessian & Moralioglu, 1972).
Fluorescence Study with Serum Albumins
- The electronic absorption and fluorescence properties of specific dimethylamino phenyl compounds were examined in different media, including their covalent attachment to bovine serum albumin and human serum albumin (Singh & Darshi, 2004).
Methanol-to-Hydrocarbon Conversion
- A study investigating the conversion of methanol to hydrocarbons on HZSM-5 or HSAPO-34 catalysts found that methanol and dimethyl ether are apparently unreactive on these catalysts, suggesting that the direct mechanism involving small carbon intermediates is not applicable (Song et al., 2002).
Photocatalysis with 1-(N,N-Dimethylamino)pyrene
- 1-(N,N-Dimethylamino)pyrene was used as a chemical photocatalyst for nucleophilic addition and photocatalytic deprotection reactions, highlighting its potential in photochemical processes (Penner et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
[1-(dimethylamino)cyclopropyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7(2)6(5-8)3-4-6;/h8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNGKAQYLCQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Dimethylamino)cyclopropyl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)





![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)


![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)